molecular formula C38H70N10O11 B12574398 H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH CAS No. 184297-65-2

H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH

Cat. No.: B12574398
CAS No.: 184297-65-2
M. Wt: 843.0 g/mol
InChI Key: HCNGMUIGEIBKOI-ACFIYAFCSA-N
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Description

The compound H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH is a peptide consisting of the amino acids alanine, leucine, valine, glycine, threonine, and lysine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Peptides like H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.

    Biology: Serve as models for studying protein structure and function.

    Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.

    Industry: Used in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides like H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor binding, or alter protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH: is similar to other peptides with sequences like H-Ala-Gly-Ala-Thr-Lys-OH or H-Leu-Leu-Ala-Val-Gly-OH.

    Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist with a similar peptide structure.

Uniqueness

The uniqueness of this compound lies in its specific sequence and the resulting biological activity. Each peptide sequence confers distinct properties and functions, making them valuable for targeted applications in research and therapy.

Properties

CAS No.

184297-65-2

Molecular Formula

C38H70N10O11

Molecular Weight

843.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C38H70N10O11/c1-18(2)15-26(46-35(55)27(16-19(3)4)45-31(51)21(7)40)34(54)43-23(9)33(53)47-29(20(5)6)36(56)41-17-28(50)42-22(8)32(52)48-30(24(10)49)37(57)44-25(38(58)59)13-11-12-14-39/h18-27,29-30,49H,11-17,39-40H2,1-10H3,(H,41,56)(H,42,50)(H,43,54)(H,44,57)(H,45,51)(H,46,55)(H,47,53)(H,48,52)(H,58,59)/t21-,22-,23-,24+,25-,26-,27-,29-,30-/m0/s1

InChI Key

HCNGMUIGEIBKOI-ACFIYAFCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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